molecular formula C13H17NO3S B4580153 ETHYL 2-{[2-(ETHYLSULFANYL)PHENYL]FORMAMIDO}ACETATE

ETHYL 2-{[2-(ETHYLSULFANYL)PHENYL]FORMAMIDO}ACETATE

Cat. No.: B4580153
M. Wt: 267.35 g/mol
InChI Key: XHRSMUNCNDGRSQ-UHFFFAOYSA-N
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Description

ETHYL 2-{[2-(ETHYLSULFANYL)PHENYL]FORMAMIDO}ACETATE is a chemical compound known for its unique structure and properties. It is used in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by the presence of an ethylsulfanyl group attached to a phenyl ring, which is further connected to a formamido group and an acetate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{[2-(ETHYLSULFANYL)PHENYL]FORMAMIDO}ACETATE typically involves the reaction of 2-(ethylsulfanyl)phenylamine with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{[2-(ETHYLSULFANYL)PHENYL]FORMAMIDO}ACETATE undergoes various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The formamido group can be reduced to an amine.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

ETHYL 2-{[2-(ETHYLSULFANYL)PHENYL]FORMAMIDO}ACETATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 2-{[2-(ETHYLSULFANYL)PHENYL]FORMAMIDO}ACETATE involves its interaction with specific molecular targets. The ethylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The formamido group may also participate in hydrogen bonding with biological molecules, affecting their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2-{[2-(METHYLSULFANYL)PHENYL]FORMAMIDO}ACETATE: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.

    ETHYL 2-{[2-(PHENYLSULFANYL)PHENYL]FORMAMIDO}ACETATE: Contains a phenylsulfanyl group instead of an ethylsulfanyl group.

Uniqueness

ETHYL 2-{[2-(ETHYLSULFANYL)PHENYL]FORMAMIDO}ACETATE is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it valuable for various research applications.

Properties

IUPAC Name

ethyl 2-[(2-ethylsulfanylbenzoyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3S/c1-3-17-12(15)9-14-13(16)10-7-5-6-8-11(10)18-4-2/h5-8H,3-4,9H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHRSMUNCNDGRSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C1=CC=CC=C1SCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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